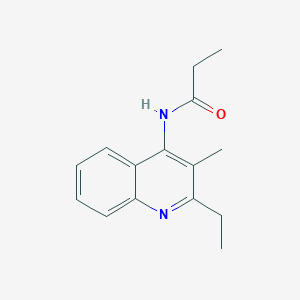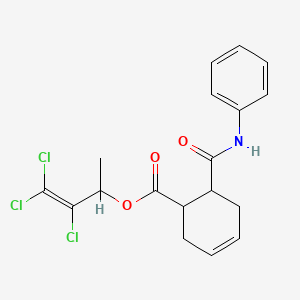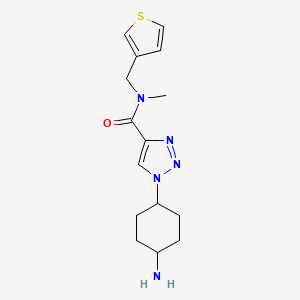![molecular formula C15H26N4O B5571646 (3R*,4S*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5571646.png)
(3R*,4S*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-propylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study of imidazole derivatives, such as the compound , is significant due to their broad range of biological activities and potential applications in medicinal chemistry. Imidazole rings are present in many important biological molecules, including histidine and the histamine neurotransmitter, making their derivatives valuable for pharmaceutical development.
Synthesis Analysis
Synthesis of imidazole derivatives often involves multi-step reactions, starting from simple precursors to complex molecules. Wagman et al. (2017) describe the synthesis of a related imidazole compound, emphasizing the exploration of heterocycles and substitution patterns to achieve potent biological activity (Wagman et al., 2017). Similar synthetic methodologies could be applied to the compound of interest, utilizing strategic functionalization of the imidazole ring and adjacent structures.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their biological activity. Techniques such as X-ray crystallography and spectroscopic methods (NMR, IR, MS) are commonly used for structural characterization. Ünver et al. (2009) utilized these techniques to elucidate the structure of triazolone derivatives, demonstrating the importance of detailed structural analysis in understanding compound properties (Ünver et al., 2009).
Chemical Reactions and Properties
Imidazole derivatives undergo a variety of chemical reactions, contributing to their versatile applications. The reactivity of the imidazole ring, especially at the N-1 and N-3 positions, allows for functionalization and conjugation with other molecular moieties. Rao et al. (2017) discuss the Cu-catalyzed synthesis of imidazo[1,2-a]pyridines, highlighting the broad substrate scope and functional group tolerance of these reactions (Rao et al., 2017).
Applications De Recherche Scientifique
Corrosion Inhibition
One study evaluates the electrochemical behavior of imidazoline derivatives as corrosion inhibitors. The research indicates that certain imidazoline compounds, due to their active sites and geometric configuration, exhibit good corrosion inhibition efficiency in deaerated acid media. This property is attributed to the presence of nitrogen atoms and the planar geometry of the heterocyclic ring, which promotes coordination with the metal surface (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Pharmaceutical Development
Research on imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents reveals the synthesis of compounds demonstrating cytoprotective properties. These properties are significant for developing treatments against ulcers without the need for significant antisecretory activity (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Chemical Synthesis
A novel series of imidazo[1,2-a]pyridine derivatives exhibit antimicrobial activity against a variety of bacterial and fungal strains. This synthesis and screening highlight the potential of these compounds as bioactive molecules in combating microbial infections (Desai et al., 2012).
Antihyperglycemic Activity
Research into (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine analogues as inhibitors of human glycogen synthase kinase 3 (GSK3) has revealed compounds with significant antihyperglycemic activity. These compounds activate glycogen synthase, showing potential as new antidiabetic agents by lowering hyperglycemia and enhancing glucose transport and disposal without increasing insulin levels (Wagman et al., 2017).
Antioxidant and Anticancer Activities
A study on 3-secondary amine derivatives bearing imidazo[1,2-a]pyrimidine synthesized through a one-pot reaction demonstrated antioxidant activity and cytotoxic activity against breast cancer, indicating their potential in cancer therapy and as antioxidant agents (Rehan, Al Lami, & Alanee, 2021).
Propriétés
IUPAC Name |
1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-3-(2-ethylimidazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c1-3-5-12-10-19(11-13(12)16)15(20)6-8-18-9-7-17-14(18)4-2/h7,9,12-13H,3-6,8,10-11,16H2,1-2H3/t12-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHWPHUKJYHEPP-STQMWFEESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)C(=O)CCN2C=CN=C2CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)C(=O)CCN2C=CN=C2CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-3-(2-ethylimidazol-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5571587.png)

![1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-3-azepanamine hydrochloride](/img/structure/B5571617.png)

![2-(4-hydroxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5571634.png)
![N-({(2S,4S)-1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopropanecarboxamide](/img/structure/B5571639.png)
![1-[4-methyl-2-(9-oxa-2-azaspiro[5.5]undec-2-yl)pyrimidin-5-yl]ethanone](/img/structure/B5571653.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571656.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5571676.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5571681.png)
![N-(4-ethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5571688.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5571694.png)